molecular formula C14H17N3O3 B5778123 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol

2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol

Cat. No. B5778123
M. Wt: 275.30 g/mol
InChI Key: JALAVGITKSAEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol, also known as AG1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It is widely used in scientific research as a tool to study EGFR signaling pathways and its role in various physiological and pathological processes.

Mechanism of Action

2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol inhibits EGFR by binding to the ATP-binding site of the receptor, preventing its activation and downstream signaling. This leads to a decrease in cell proliferation, migration, and survival in cancer cells that are dependent on EGFR signaling.
Biochemical and physiological effects:
In addition to its effects on cancer cells, 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol has been shown to have other biochemical and physiological effects. For example, it can inhibit the proliferation of smooth muscle cells in the arterial wall, which may have implications for the treatment of cardiovascular diseases. It can also modulate the activity of certain ion channels in the brain, which may be relevant to neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol in lab experiments is its specificity for EGFR, which allows researchers to selectively target this pathway without affecting other signaling pathways. However, its potency can vary depending on the cell type and experimental conditions, and it may not be effective against all EGFR mutations.

Future Directions

There are several potential future directions for research on 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol. One area of interest is in developing more potent and selective inhibitors of EGFR that can overcome resistance to current therapies. Another direction is in exploring the role of EGFR signaling in other diseases beyond cancer, such as inflammatory disorders and metabolic diseases. Finally, there is interest in using 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol as a tool to study the mechanisms of action of other small molecule inhibitors of EGFR and to identify new targets for drug development.

Synthesis Methods

2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-isopropoxybenzaldehyde with ethyl cyanoacetate to form a pyrimidine intermediate, which is then converted to the final product by a series of chemical reactions.

Scientific Research Applications

2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol is commonly used in scientific research to investigate the role of EGFR signaling in cancer, as well as in other diseases such as cardiovascular and neurological disorders. It is also used to study the mechanisms of action of other small molecule inhibitors of EGFR.

properties

IUPAC Name

2-amino-4-hydroxy-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-8(2)20-10-5-3-9(4-6-10)7-11-12(18)16-14(15)17-13(11)19/h3-6,8H,7H2,1-2H3,(H4,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALAVGITKSAEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=C(N=C(NC2=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-[4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol

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